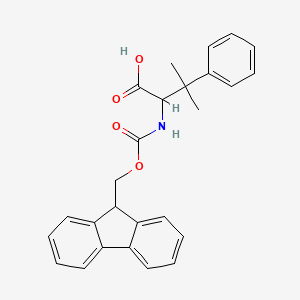

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

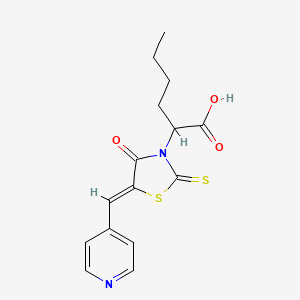

The compound you mentioned is a derivative of amino acids, which are the building blocks of proteins. The “(R,S)” notation refers to the stereochemistry of the molecule, indicating that it can exist in two forms that are mirror images of each other . “Fmoc” is a common protecting group used in peptide synthesis.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the stereochemistry at its chiral center . Tools like X-ray diffraction can be used to determine the absolute configuration of the molecule .Chemical Reactions Analysis

The compound, being an amino acid derivative, would be expected to participate in reactions typical of amino acids, such as acid-base reactions . The presence of the phenyl and methyl groups may also enable it to undergo reactions specific to these functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present . These properties could include solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación

1. Supramolecular Chemistry and Biomaterials

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid and related Fmoc amino acids have been investigated for their role in supramolecular chemistry. A study highlights the synthesis of Fmoc-N-Me-Tyr(t-Bu)-OH, a new Fmoc-protected amino acid, and its structural, conformational, and energy landscape. This research is crucial in understanding the noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety, which is significant for designing novel effective hydrogelators and biomaterials (Bojarska et al., 2020).

2. Peptide Synthesis and Peptidomimetic Chemistry

Fmoc amino acids are integral in solid-phase peptide synthesis (SPPS). They are used to synthesize biologically active peptides and small proteins. For instance, Fmoc-protected morpholine-3-carboxylic acid was synthesized and found to be compatible with SPPS, allowing its application in peptidomimetic chemistry (Sladojevich et al., 2007).

3. Development of Functional Materials

The Fmoc moiety's hydrophobicity and aromaticity in Fmoc-modified amino acids and short peptides offer unique properties for the fabrication of functional materials. These materials have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

4. Analytical Techniques in Biological Research

Fmoc-amino acids are utilized in various pre-column derivatization methods for high-performance liquid chromatography (HPLC) to measure amino acid concentrations in biological fluids. This technique is crucial in biological research for the accurate identification and quantification of amino acids (Fürst et al., 1990).

5. Synthesis of Unnatural Amino Acids for NMR Studies

The synthesis of unnatural amino acids like Fmoc-perfluoro-tert-butyl tyrosine demonstrates the role of Fmoc amino acids in developing novel compounds for NMR spectroscopy. These amino acids, with distinct electronic properties, are used to create sensitive probes in medicinal chemistry and biological studies (Tressler & Zondlo, 2016).

Mecanismo De Acción

Target of Action

The primary target of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid, also known as Fmoc-beta,beta-diMe-Phe-OH (rac), is the amine group of amino acids . This compound is a base-labile protecting group used in organic synthesis .

Mode of Action

The this compound interacts with its targets by protecting the amine group during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with protected amine groups. This protection allows for the selective synthesis of complex peptides without unwanted side reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group . At pH 10.0, Fmoc exhibits its inherent optical properties, indicating that the environment’s pH can influence the compound’s action .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-26(2,17-10-4-3-5-11-17)23(24(28)29)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRGBXSOQUZHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2629432.png)

![1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629436.png)

![N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2629437.png)

![N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2629446.png)

![N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2629447.png)

![Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2629450.png)